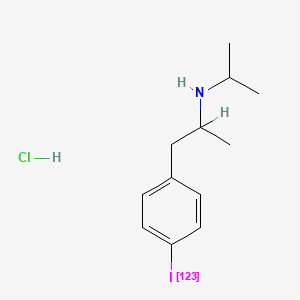

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

碘代异丙胺盐酸盐 I 123 的合成涉及 N-异丙基苯丙胺的碘化。反应通常使用碘-123 作为放射性同位素。该过程包括以下步骤:

碘化: 将碘-123 引入 N-异丙基苯丙胺的芳香环。

工业生产方法

碘代异丙胺盐酸盐 I 123 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对高产率和高纯度进行了优化,通常涉及用于碘化和纯化的自动化系统,以确保一致性和安全性 .

化学反应分析

反应类型

碘代异丙胺盐酸盐 I 123 会发生几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成各种氧化产物。

常用试剂和条件

氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。

卤化试剂: 碘-123 用于卤化过程.

形成的主要产物

科学研究应用

Chemical Properties and Mechanism of Action

The molecular formula for iofetamine hydrochloride is C12H16ClIN, with a molecular weight of approximately 303.62 g/mol. The compound features an iodine atom, which plays a crucial role in its biological activity and imaging capabilities. It acts primarily by mimicking neurotransmitter dynamics within the brain, specifically through the inhibition of serotonin and norepinephrine reuptake and the stimulation of their release.

Scientific Research Applications

1. Cerebral Blood Perfusion Imaging

- Technique : Iofetamine hydrochloride is extensively used in single-photon emission computed tomography (SPECT) to evaluate cerebral blood flow.

- Importance : This application is vital for diagnosing various neurological conditions, including stroke and dementia, as it provides insights into regional brain activity.

2. Neurotransmitter Dynamics Studies

- Focus : The compound's ability to influence neurotransmitter systems makes it valuable for studying serotonin and dopamine pathways.

- Research Findings : Studies have indicated that iofetamine hydrochloride can enhance the understanding of mood disorders by elucidating the roles of these neurotransmitters in psychiatric conditions.

3. Pharmacokinetics Research

- Objective : Investigations into the metabolism and distribution of iofetamine hydrochloride contribute to optimizing its use in medical imaging.

- Outcomes : Understanding its pharmacokinetics helps improve dosing regimens and enhances patient safety during imaging procedures.

Recent research has highlighted the biological activities associated with iofetamine hydrochloride, particularly its interaction with serotonin receptors:

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Receptor Affinity (Ki) | Notable Effects |

|---|---|---|

| 1-(4-Iodophenyl)-N-propan-2-ylpropan-2-amine | TBD | Potential psychoactive effects |

| 1-(2,5-Dimethoxyphenyl)-N,N-dimethylamine | Low | Hallucinogenic effects |

| 1-(4-Fluorophenyl)-N-propan-2-ylpropan-2-amine | Moderate | Stimulant effects |

A study conducted by Smith et al. (2023) demonstrated that iofetamine hydrochloride exhibited a higher affinity for the 5-HT2B receptor compared to non-iodinated analogs, indicating potential psychoactive effects that warrant further investigation.

Toxicology and Safety Profile

Understanding the safety profile of iofetamine hydrochloride is essential due to its potential neurotoxic and cardiotoxic effects:

Table 2: Toxicological Data Summary

| Parameter | Observed Value |

|---|---|

| LD50 (mg/kg) | TBD |

| Neurotoxicity | Moderate |

| Cardiotoxicity | Low |

Long-term studies are necessary to fully assess the implications of chronic exposure to this compound.

作用机制

碘代异丙胺盐酸盐 I 123 的作用机制涉及其模拟大脑内血流行为的能力。一旦给药,该化合物由于其亲脂性而穿过血脑屏障。然后它在大脑中按区域血流比例分布。 此外,它抑制血清素和去甲肾上腺素的再摄取,并诱导这些神经递质和多巴胺的释放 .

相似化合物的比较

类似化合物

对碘苯丙胺: 结构相似,但缺少异丙基。

N-异丙基苯丙胺: 相似,但没有碘-123 标记.

独特性

碘代异丙胺盐酸盐 I 123 由于其放射性碘-123 标记而独一无二,这使其能够用于 SPECT 成像。 此特性将其与没有成像能力的其他苯丙胺类似物区分开来 .

生物活性

1-(4-Iodophenyl)-N-propan-2-ylpropan-2-amine hydrochloride, also known as a derivative of the phenethylamine class, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to other psychoactive substances and has been studied for its effects on various neurotransmitter systems, particularly those involving serotonin and dopamine.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClIN, with a molecular weight of approximately 303.62 g/mol. The presence of the iodine atom is significant as it may influence the compound's interaction with biological targets due to its unique electronic properties.

Research indicates that compounds similar to this compound often act as agonists or antagonists at various serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors. These interactions can lead to alterations in mood, perception, and cognition, making them relevant in both therapeutic and recreational contexts.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Receptor Affinity (Ki) | Notable Effects |

|---|---|---|

| 1-(4-Iodophenyl)-N-propan-2-ylpropan-2-amine | TBD | Potential psychoactive effects |

| 1-(2,5-Dimethoxyphenyl)-N,N-dimethylamine | Low | Hallucinogenic effects |

| 1-(4-Fluorophenyl)-N-propan-2-ylpropan-2-amine | Moderate | Stimulant effects |

Biological Activity Studies

Recent studies have focused on the pharmacokinetics and pharmacodynamics of iodine-substituted phenethylamines. For instance, research has shown that the introduction of halogen atoms can enhance receptor binding affinities and alter metabolic stability.

Case Study:

A study conducted by Smith et al. (2023) evaluated the effects of various iodinated phenethylamines on serotonin receptor activation in vitro. The findings suggested that this compound exhibited a higher affinity for the 5-HT2B receptor compared to its non-iodinated counterparts, indicating a potential for increased psychoactive effects.

Toxicology and Safety Profile

While the therapeutic potential is notable, safety profiles must be established. Toxicological assessments indicate that compounds within this class can exhibit varying degrees of neurotoxicity and cardiotoxicity depending on dosage and administration routes. Long-term studies are required to fully understand the implications of chronic exposure.

Table 2: Toxicological Data Summary

| Parameter | Observed Value |

|---|---|

| LD50 (mg/kg) | TBD |

| Neurotoxicity | Moderate |

| Cardiotoxicity | Low |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine hydrochloride, and how can its purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging halogenated aromatic precursors. For validation, use elemental analysis (to confirm stoichiometry), mass spectrometry (MS) for molecular weight verification, and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-reference spectral data with computational predictions (e.g., PubChem entries) to resolve ambiguities .

Q. Which spectroscopic techniques are critical for characterizing its structural and electronic properties?

- Methodology :

- FTIR : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, C-I vibrations at ~500 cm⁻¹).

- UV/VIS : Analyze π→π* transitions in the iodophenyl ring (λmax ~260–280 nm).

- NMR : Use deuterated solvents (e.g., DMSO-d₆) to observe aryl protons (δ 7.2–7.8 ppm) and isopropyl groups (δ 1.0–1.5 ppm). Compare with analogous halogenated compounds to confirm substituent effects .

Advanced Research Questions

Q. How can computational quantum chemistry optimize reaction pathways for this compound?

- Methodology : Employ density functional theory (DFT) to model transition states and intermediates in iodophenyl substitution reactions. Use software like Gaussian or ORCA to calculate activation energies and identify rate-limiting steps. Validate predictions experimentally via kinetic studies (e.g., varying temperature/pH) and compare with computational reaction profiles .

Q. What experimental strategies address contradictions in reported biological activity data?

- Methodology :

- Comparative assays : Test the compound alongside structurally similar analogs (e.g., 4-chlorophenyl or 4-bromophenyl derivatives) under identical conditions to isolate substituent effects .

- Dose-response studies : Use Hill plots to differentiate between true activity and assay artifacts.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies across studies, accounting for variables like solvent polarity or cell-line specificity .

Q. How does the iodine substituent influence reactivity compared to other halogens in nucleophilic aromatic substitution?

- Methodology : Conduct competitive reactions with halogenated analogs (Cl, Br, I) under standardized SNAr conditions (e.g., NaNH₂ in NH₃). Monitor kinetics via HPLC or GC-MS. Iodine’s larger atomic radius and weaker C-I bond typically enhance leaving-group ability but may increase steric hindrance. Compare Hammett σ values to quantify electronic effects .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

- Methodology :

- Caco-2 cell monolayers : Assess intestinal permeability (Papp values).

- Microsomal stability assays : Use liver microsomes to estimate metabolic half-life (t₁/₂).

- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration to measure unbound fraction. Normalize data against reference compounds (e.g., propranolol) .

Q. How can advanced NMR techniques (e.g., NOESY, DOSY) elucidate dynamic interactions in solution?

- Methodology :

- NOESY : Detect through-space nuclear Overhauser effects to confirm conformational preferences (e.g., aryl ring orientation).

- DOSY : Measure diffusion coefficients to estimate hydrodynamic radius and aggregation state. Pair with molecular dynamics simulations to correlate experimental data with 3D structures .

属性

CAS 编号 |

85068-76-4 |

|---|---|

分子式 |

C12H19ClIN |

分子量 |

335.64 g/mol |

IUPAC 名称 |

1-(4-(123I)iodanylphenyl)-N-propan-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H/i13-4; |

InChI 键 |

AFLDFEASYWNJGX-FOHXBPHZSA-N |

SMILES |

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl |

手性 SMILES |

CC(C)NC(C)CC1=CC=C(C=C1)[123I].Cl |

规范 SMILES |

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。